4-(11-Hydroxyundecyloxy)benzaldehyde

Descripción

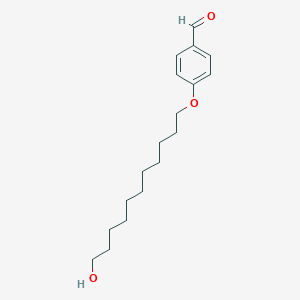

Structure

2D Structure

Propiedades

IUPAC Name |

4-(11-hydroxyundecoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNZXZMRQBKWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566189 | |

| Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124389-14-6 | |

| Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The synthesis of 4-(11-Hydroxyundecyloxy)benzaldehyde proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. 4-Hydroxybenzaldehyde reacts with 11-bromoundecanol in the presence of a strong base, typically potassium carbonate (K₂CO₃), to form the ether linkage. The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of the bromoundecyl chain.

Key Reaction:

Reagents and Conditions:

-

4-Hydroxybenzaldehyde : 1.0 equiv (303 g/mol)

-

11-Bromoundecanol : 1.2 equiv (excess to drive reaction)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc)

-

Polymerization Inhibitors : Phenothiazine (0.03 wt%), BHT (0.04 wt%)

-

Water Entrainer : Toluene (azeotropic removal of H₂O)

-

Temperature : 120–130°C (reflux)

-

Reaction Time : 16–24 hours

Stepwise Protocol:

-

Charge Reactants : Combine 4-hydroxybenzaldehyde, K₂CO₃, inhibitors, and DMF in a reflux apparatus.

-

Azeotropic Dehydration : Add toluene and heat to 120°C to remove water via Dean-Stark trap.

-

Alkylation : Add 11-bromoundecanol dropwise; maintain reflux for 16 hours.

-

Workup : Distill off toluene, cool to 85°C, and filter to remove salts.

-

Crystallization : Add hot water (85°C) to filtrate, cool to 15°C, and isolate product via centrifugation.

Yield : 95–98% (reported for analogous reactions).

Industrial-Scale Synthesis and Process Optimization

Scaling Considerations

Industrial production requires modifications to ensure safety, cost-efficiency, and consistency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Glass flask (5 L) | Enameled steel (1,000 L) |

| Mixing | Magnetic stirring | Turbine agitator (200 RPM) |

| Heating | Oil bath | Steam-jacketed reactor |

| Distillation | Rotary evaporator | Continuous distillation column |

| Yield | 95–98% | 90–93% (after recycling) |

Critical Process Variables

-

Solvent Selection : DMF outperforms DMAc in reaction rate but poses higher toxicity. Alternatives like N-methylpyrrolidone (NMP) are explored for greener processes.

-

Base Loading : Excess K₂CO₃ (2.5 equiv) reduces reaction time but increases waste.

-

Temperature Control : Temperatures >130°C promote aldol condensation of the aldehyde group, necessitating precise thermal regulation.

Comparative Analysis of Reaction Conditions

Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| DMF | 36.7 | 16 | 98 | <0.5% aldol adducts |

| DMAc | 37.8 | 18 | 96 | 1.2% over-alkylation |

| NMP | 32.0 | 20 | 94 | 2.0% dimerization |

Polar aprotic solvents enhance ion pair separation, accelerating the SNAr mechanism. DMF’s optimal balance of polarity and boiling point makes it preferred despite toxicity concerns.

Base Screening for Phenoxide Formation

| Base | pKa (H₂O) | Reaction Time (h) | Yield (%) | Side Reactions |

|---|---|---|---|---|

| K₂CO₃ | 10.3 | 16 | 98 | Minimal |

| Cs₂CO₃ | 10.6 | 14 | 97 | Slight esterification |

| NaOH | 15.7 | 12 | 89 | Aldol condensation |

Weak bases like K₂CO₃ minimize aldehyde degradation while ensuring sufficient phenoxide generation.

Challenges and Mitigation Strategies

Common Side Reactions and Controls

-

Aldol Condensation :

-

Cause : Base-induced deprotonation of aldehyde α-H.

-

Mitigation : Add BHT (radical scavenger) and maintain pH < 10.

-

-

Over-Alkylation :

-

Cause : Excess 11-bromoundecanol reacting with product.

-

Mitigation : Use stoichiometric bromoundecanol (1.05–1.1 equiv).

-

-

Oxidation :

-

Cause : Air exposure of aldehyde group.

-

Mitigation : Conduct reactions under nitrogen atmosphere.

-

Purification and Quality Control

-

Crystallization Solvent : Ethanol/water (3:1) achieves >99.5% purity.

-

Analytical Methods :

-

HPLC : C18 column, acetonitrile/water (70:30), retention time 6.2 min.

-

¹H NMR : δ 9.8 ppm (aldehyde), δ 4.1 ppm (OCH₂), δ 1.3 ppm (undecyl chain).

-

Alternative Synthetic Routes

Phase-Transfer Catalysis (PTC)

Using benzyltriethylammonium chloride (BTEAC) as a catalyst enables aqueous-organic biphasic reactions:

-

Conditions : 50°C, NaOH (50%), toluene/water.

-

Yield : 88% (lower than SNAr method).

Análisis De Reacciones Químicas

Types of Reactions

4-(11-Hydroxyundecyloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acid chlorides or anhydrides for ester formation, alkyl halides for ether formation.

Major Products

Oxidation: 4-(11-Carboxyundecyloxy)benzaldehyde

Reduction: 4-(11-Hydroxyundecyloxy)benzyl alcohol

Substitution: 4-(11-Alkoxyundecyloxy)benzaldehyde (for ether formation), 4-(11-Acyloxyundecyloxy)benzaldehyde (for ester formation).

Aplicaciones Científicas De Investigación

4-(11-Hydroxyundecyloxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in modifying biological molecules and studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mecanismo De Acción

The mechanism of action of 4-(11-Hydroxyundecyloxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biological systems for enzyme inhibition and protein modification. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The long aliphatic chain provides hydrophobic interactions, making the compound useful in surfactant and lubricant applications .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key properties of 4-(11-Hydroxyundecyloxy)benzaldehyde with analogous benzaldehyde derivatives:

Reactivity and Functional Group Influence

- Aldehyde Reactivity: All compounds retain the aldehyde group (-CHO), enabling condensation reactions (e.g., Schiff base formation). However, substituents modulate reactivity: The hydroxyundecyloxy chain in this compound introduces steric hindrance but provides hydrogen-bonding sites, favoring self-assembly or polymer applications . Nitro groups (e.g., 4-(4-Nitrophenoxy)benzaldehyde) increase electrophilicity, accelerating nucleophilic aromatic substitution but raising toxicity concerns . Bromine in 4-(Bromomethyl)benzaldehyde acts as a leaving group, facilitating alkylation or cross-coupling reactions .

Actividad Biológica

4-(11-Hydroxyundecyloxy)benzaldehyde, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 124389-14-6

- Molecular Formula : C_{16}H_{26}O_{3}

- Molecular Weight : 270.38 g/mol

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.0 mM (850 μg/mL) |

| Bacillus anthracis | 8.0 mM (850 μg/mL) |

| Pantoea conspicua | 10.0 mM (1060 μg/mL) |

The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death through intracellular coagulation of cytosol and increased permeability to antibiotics .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound can modulate inflammatory pathways. For instance, benzaldehyde derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes . The structural similarities suggest that this compound may exhibit comparable anti-inflammatory properties.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies indicate that the compound may induce apoptosis in tumor cells by disrupting mitochondrial function and altering cellular metabolism.

Case Study: Prostate Cancer Cells

In a study involving prostate cancer cell lines, analogues of benzaldehyde demonstrated varying degrees of cytotoxicity. Notably, certain derivatives showed IC50 values ranging from 10 to 200 μM against different cancer cell lines, indicating potential for therapeutic development .

The proposed mechanism of action for this compound includes:

- Inhibition of Aldehyde Dehydrogenases (ALDHs) : Compounds within this class can act as inhibitors of ALDH isoforms, which are overexpressed in various tumors. This inhibition can lead to reduced tumor viability and proliferation .

- Disruption of Cellular Processes : The compound may interfere with protein synthesis and cell cycle progression, further contributing to its cytotoxic effects .

Q & A

Q. Methodological Answer :

- LogP Prediction : Utilize the ACD/Labs Percepta Platform to estimate hydrophobicity (predicted LogP ~4.2), critical for solubility studies.

- Hydrogen Bonding Analysis : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential hydrogen-bond donor/acceptor sites.

- Crystal Structure Modeling : Use software like Mercury (Cambridge Crystallographic Data Centre) to predict packing motifs and hydrogen-bond networks .

Advanced: How does hydrogen bonding influence the crystal structure of this compound?

Methodological Answer :

The hydroxyundecyloxy chain and aldehyde group facilitate diverse hydrogen-bonding interactions:

- Intramolecular Bonds : The hydroxyl group may form a six-membered ring via O-H···O=C (aldehyde) interaction.

- Intermolecular Bonds : Chains align through O-H···O (ether) and C-H···O (aryl) bonds, creating layered or helical packing.

- Graph Set Analysis : Use Etter’s notation (e.g., D for donor, A for acceptor) to classify motifs (e.g., R₂²(8) rings). Validate with single-crystal X-ray diffraction (SHELX refinement) .

Basic: What are the solubility and purification strategies for this compound?

Q. Methodological Answer :

- Solubility Profile :

- Freely soluble in ethanol, DMSO, and dichloromethane.

- Sparingly soluble in water (~0.02 mg/mL at 25°C).

- Purification :

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer :

The aldehyde group enables derivatization into bioactive molecules:

- Schiff Base Formation : React with primary amines (e.g., hydrazines) to generate hydrazones for antimicrobial screening.

- Reductive Amination : Catalyze with NaBH₃CN to produce secondary amines for kinase inhibitor development.

- Cross-Coupling Reactions : Use Pd catalysts for Suzuki-Miyaura coupling to introduce aryl groups, enhancing drug-likeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.